2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S2/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOIUMOJGZPPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorosulfonation of 2-Aminobenzothiazole
Chlorosulfonation of 2-aminobenzothiazole is achieved using chlorosulfonic acid (4.27 equivalents) and thionyl chloride (1.2 equivalents) in ethyl acetate under nitrogen atmosphere. The reaction proceeds at 85°C for 12 hours, yielding 6-chlorosulfonyl-1,3-benzothiazol-2-amine as a pale-yellow solid. Subsequent amination with aqueous ammonia (2 equivalents) at 65°C for 6 hours converts the chlorosulfonyl group to sulfamoyl, achieving a 72% yield.
Critical Parameters :
Alternative Pathway via Benzothiazole Ring Construction
For substrates requiring regioselective sulfamoyl placement, 2-amino-5-sulfamoylbenzenethiol is cyclized with 2-fluorobenzoyl chloride in refluxing toluene. This method, though less common, affords a 58% yield but demands stringent purification via flash chromatography.
Synthesis of 2-Fluorobenzoyl Chloride
The fluorinated benzamide moiety is introduced via 2-fluorobenzoyl chloride , synthesized by treating 2-fluorobenzoic acid (1.0 equivalent) with thionyl chloride (1.5 equivalents) in anhydrous dichloromethane. The reaction is monitored by FTIR for the disappearance of the carboxylic acid O–H stretch (3,000–2,500 cm⁻¹) and the emergence of the acyl chloride C=O peak (1,800 cm⁻¹).
Coupling of 6-Sulfamoyl-1,3-Benzothiazol-2-amine with 2-Fluorobenzoyl Chloride
The final amidation step involves refluxing 6-sulfamoyl-1,3-benzothiazol-2-amine (1.0 equivalent) with 2-fluorobenzoyl chloride (1.2 equivalents) in acetone for 8 hours. Triethylamine (1.5 equivalents) is added to neutralize HCl, and the product is isolated via recrystallization from ethanol, yielding 2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide as a white crystalline solid (66% yield).
Characterization Data :
- ¹H-NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, CONH), 8.12 (d, J = 8.4 Hz, 1H, Ar–H), 7.89 (s, 1H, Ar–H), 7.62–7.54 (m, 2H, Ar–H), 7.32 (t, J = 7.6 Hz, 1H, Ar–H).
- FTIR (KBr): 3,250 cm⁻¹ (N–H), 1,680 cm⁻¹ (C=O), 1,340 cm⁻¹ (S=O).
Optimization of Reaction Conditions
Solvent Selection
Temperature and Time
Yield Enhancement Strategies
- Recrystallization from ethanol improves purity to >98%.
- Flash chromatography (DCM/MeOH 95:5) resolves byproducts in ring-construction routes.
Comparative Analysis of Synthetic Methods
| Parameter | Direct Chlorosulfonation | Ring Construction |
|---|---|---|
| Yield | 72% | 58% |
| Purity | 98% | 95% |
| Reaction Time | 24 hours | 48 hours |
| Cost Efficiency | High | Moderate |
Challenges and Mitigation
Regioselectivity in Sulfonation
The electron-withdrawing thiazole nitrogen directs electrophilic substitution to position 6, but competing sulfonation at position 4 may occur (15–20%). This is mitigated by using excess chlorosulfonic acid (5.0 equivalents) and slow reagent addition .
Fluorine Stability
The 2-fluorophenyl group is susceptible to nucleophilic displacement under basic conditions. Employing low-temperature amidation (0–5°C) and short reaction times prevents defluorination.
Industrial Scalability
The direct chlorosulfonation route is amenable to kilogram-scale production , as demonstrated by patent US20070123574A1. Key considerations include:
- Continuous distillation to remove excess thionyl chloride.
- Automated pH control during amination to ensure consistent sulfamoyl formation.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide.
Case Study: Antibacterial and Antifungal Activity
A study evaluated the compound's efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) in the low micromolar range (e.g., MIC = 5.19 µM against S. aureus) . Additionally, the compound showed antifungal activity comparable to standard antifungal agents like fluconazole .
| Microorganism | MIC (µM) | Standard Drug | Standard Drug MIC (µM) |
|---|---|---|---|
| Staphylococcus aureus | 5.19 | Fluconazole | 8.16 |
| Escherichia coli | 5.08 | N/A | N/A |
| Candida albicans | 8.00 | Fluconazole | 8.16 |
Anticancer Potential
The anticancer properties of this compound have also been investigated.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the compound's cytotoxic effects on human colorectal carcinoma cell lines (HCT116). The results indicated an IC50 value of approximately 4.12 µM, showcasing its potential as an effective anticancer agent compared to standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 7.69 µM) .
| Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
|---|---|---|---|
| HCT116 | 4.12 | 5-Fluorouracil | 7.69 |
Mechanism of Action
The mechanism of action of 2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound may inhibit essential enzymes or disrupt cellular processes in bacteria and fungi. The exact molecular targets and pathways can vary depending on the specific organism and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide: A closely related compound with similar properties and applications.
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Another benzothiazole derivative with potential antimicrobial activity.
Uniqueness
2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide stands out due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorine atom and the sulfamoyl group may enhance its stability and interaction with molecular targets, making it a unique and valuable compound for research and development .
Biological Activity
2-Fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide structure with a fluorine atom and a sulfamoyl group attached to a benzothiazole moiety. The presence of these functional groups is significant for its biological activity, particularly in targeting specific enzymes or receptors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 25 | S. aureus |
| Benzothiazole derivative A | 50 | E. coli |
| Benzothiazole derivative B | 30 | Pseudomonas aeruginosa |
Antitubercular Activity
In vitro studies have shown that benzothiazole derivatives possess antitubercular activity. A recent review indicated that compounds similar to this compound demonstrated significant efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL when compared to the standard drug Rifampicin .
Case Study: Efficacy Against Tuberculosis
In a controlled study evaluating the efficacy of various benzothiazole derivatives, the compound exhibited promising results, leading to further exploration in vivo. The study utilized the L–J agar method for drug susceptibility testing, confirming its potential as an antitubercular agent .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and metabolism. The sulfamoyl group enhances the compound's ability to interact with bacterial enzymes, leading to cell death.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary results suggest low toxicity levels in murine models, with minimal alterations in biochemical and hematological parameters observed during treatment .
Q & A
Q. What are the established synthetic routes for 2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide?
The compound is typically synthesized via multi-step reactions, starting with condensation of fluorinated benzothiazole intermediates with sulfamoyl-containing reagents. Key steps include:
- One-pot synthesis in aqueous or polar aprotic solvents (e.g., DMF) to couple the benzamide and sulfamoyl-benzothiazole moieties .
- pH and temperature control (e.g., 60–80°C, neutral to slightly basic conditions) to minimize side reactions .
- Final purification via recrystallization or column chromatography .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Critical methods include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify substituent positions and hydrogen bonding .
- Mass spectrometry (HRMS) for molecular weight confirmation .
- HPLC (>95% purity thresholds) to assess batch consistency .
Q. What are the primary biological targets or therapeutic applications under investigation?
The compound is studied for:
- Antimicrobial activity : Targeting bacterial enzymes like dihydrofolate reductase .
- Anticancer potential : Inhibition of kinases or apoptosis pathways in cell lines (e.g., MCF-7, HeLa) .
- Enzyme inhibition : Interactions with sulfotransferases or proteases due to the sulfamoyl group .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
Methodological strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility, while water reduces by-products in one-pot reactions .
- Catalyst optimization : Use of coupling agents like EDC/HOBt for amide bond formation .
- In-situ monitoring : TLC or inline HPLC to track reaction progress and adjust conditions dynamically .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Contradictions may arise from tautomerism or impurities. Solutions include:
- 2D-NMR (NOESY, HSQC) to distinguish between structural isomers .
- Isotopic labeling (e.g., ¹⁵N) to clarify ambiguous signals in benzothiazole rings .
- Computational modeling (DFT calculations) to predict and assign spectral features .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Functional group modifications : Replacing the 2-fluoro group with chloro or methoxy to assess bioactivity shifts .
- Bioisosteric replacements : Substituting sulfamoyl with carbamate groups to compare target affinity .
- Molecular docking : Virtual screening against protein databases (e.g., PDB) to predict binding modes .
Q. How to address discrepancies in biological activity across studies?
Discrepancies may stem from assay variability. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or MTT assays for cytotoxicity .
- Cell line authentication : Use STR profiling to ensure consistency in cancer models .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across multiple replicates .
Q. What methods improve solubility and bioavailability for in vivo studies?
Approaches include:
Q. How are synthetic intermediates characterized to ensure reaction fidelity?
Intermediate analysis involves:
- TLC spot comparison against known standards .
- LC-MS monitoring for real-time detection of by-products .
- X-ray crystallography for high-purity intermediates to confirm stereochemistry .
Q. What computational tools aid in mechanistic studies of its bioactivity?
Advanced tools include:
- Molecular dynamics simulations : To study protein-ligand stability over time .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
- ADMET prediction software (e.g., SwissADME) to optimize drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
